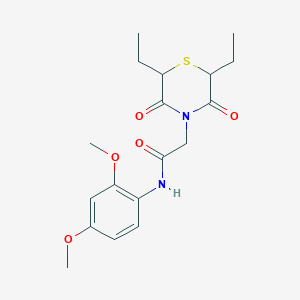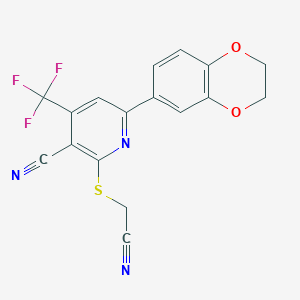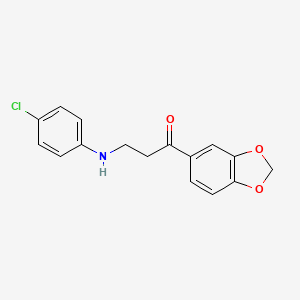
1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone, also known as 4-chloro-N-methylbenzodioxolylpropanamine, is an organic compound that has been studied for its potential applications in the synthesis and research of various drugs and pharmaceuticals. The compound has been studied in various fields, such as biochemistry, pharmacology, and organic chemistry, due to its unique structure and properties. In
Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Activity : A study by Noolvi et al. (2014) discusses the synthesis and evaluation of similar compounds for their antibacterial and cytotoxic properties. Compounds synthesized in this research exhibited good antibacterial activity and cytotoxic activity in vitro, indicating potential applications in developing new antimicrobial agents (Noolvi et al., 2014).
Fluorescence Derivatization in Biological Assays : Research by Frade et al. (2007) explored the use of derivatives of similar compounds as fluorescent derivatizing reagents. These derivatives showed strong fluorescence and were suitable for biological assays, highlighting their potential in biochemical research (Frade et al., 2007).
Chemical Synthesis and Characterization : The work of Vinayak et al. (2018) on 1-chloro-1,2-benziodoxol-3-one demonstrates its application as a chlorinating agent and oxidant for aniline derivatives. This study highlights the compound's utility in synthetic organic chemistry (Vinayak et al., 2018).
Asymmetric Synthesis Applications : Choi et al. (2010) investigated the use of microbial reductases for the asymmetric synthesis of 3-chloro-1-phenyl-1-propanol, a related compound. This study provides insight into the potential use of biocatalysts in the synthesis of chiral intermediates for pharmaceutical applications (Choi et al., 2010).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-chloroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-12-2-4-13(5-3-12)18-8-7-14(19)11-1-6-15-16(9-11)21-10-20-15/h1-6,9,18H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDBVHFFFMAVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2930245.png)
![3-(methyl((3-oxo-3H-benzo[f]chromen-1-yl)methyl)amino)propanenitrile](/img/structure/B2930246.png)
![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2930247.png)
![6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2930248.png)
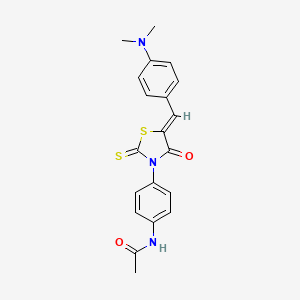
![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2930251.png)
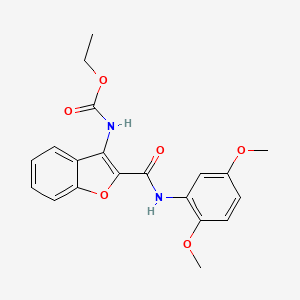
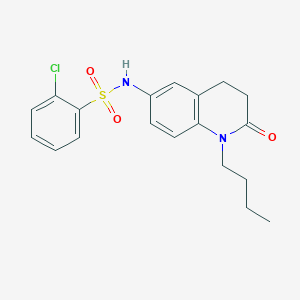
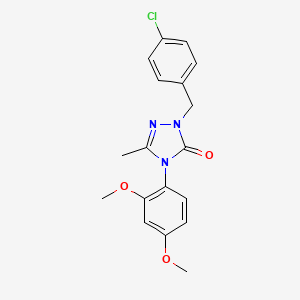

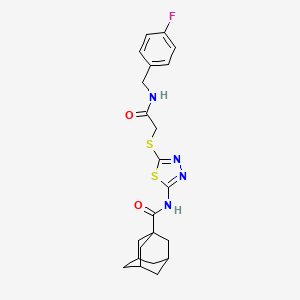
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2930262.png)
